molecular formula C11H14N2O B142528 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 147245-26-9

3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B142528
CAS No.: 147245-26-9
M. Wt: 190.24 g/mol
InChI Key: KULUXVZZEDTOBF-UHFFFAOYSA-N
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Description

3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one: is an organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by three methyl groups attached at positions 3 and 7, and a dihydroquinoxalinone structure, which includes a partially saturated ring and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3,7-trimethylquinoxaline and a suitable oxidizing agent.

    Cyclization Reaction: The key step involves a cyclization reaction where the starting materials undergo a series of chemical transformations to form the dihydroquinoxalinone structure.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, with the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of dihydroquinoxalinols.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.

Major Products

Scientific Research Applications

3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,3,7-Trimethylquinoxaline: Lacks the dihydroquinoxalinone structure but shares the same methyl substitution pattern.

    3,4-Dihydroquinoxalin-2(1H)-one: Similar structure but without the methyl groups at positions 3 and 7.

    Quinoxaline: The parent compound without any methyl or dihydro modifications.

Uniqueness

3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific substitution pattern and the presence of both a partially saturated ring and a ketone functional group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3,3,7-trimethyl-1,4-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-7-4-5-8-9(6-7)12-10(14)11(2,3)13-8/h4-6,13H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULUXVZZEDTOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(C(=O)N2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627001
Record name 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147245-26-9
Record name 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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